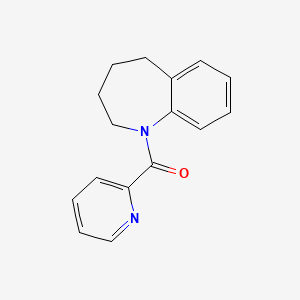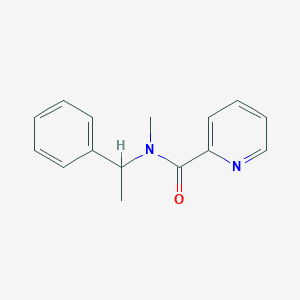
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPHP was first synthesized in 1960 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
MPHP acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects:
MPHP has been found to increase locomotor activity in rats, as well as induce hyperthermia and anorexia. It has also been found to increase heart rate and blood pressure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPHP in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is its potential for abuse and the need for strict regulations when handling the compound.
Orientations Futures
There are several future directions for research on MPHP. One potential area of study is its potential for therapeutic use in treating conditions such as ADHD or narcolepsy. Another area of study is its potential for addiction and abuse, and the development of treatments for addiction to MPHP and other synthetic cathinones.
In conclusion, MPHP has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. While it has potential for therapeutic use, its potential for abuse and the need for strict regulations when handling the compound must be taken into consideration. Further research is needed to fully understand the effects of MPHP and its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of MPHP involves the condensation of 2-bromopyridine with N-methyl-1-phenylethylamine, followed by the reaction with ethyl chloroformate to form the final product. This method has been well established in the literature and has been used to produce MPHP for research purposes.
Applications De Recherche Scientifique
MPHP has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. One such study found that MPHP acts as a dopamine transporter blocker, which may contribute to its stimulant effects. Another study found that MPHP increases locomotor activity in rats, indicating its potential as a psychostimulant.
Propriétés
IUPAC Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)14-10-6-7-11-16-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLCISMNFZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

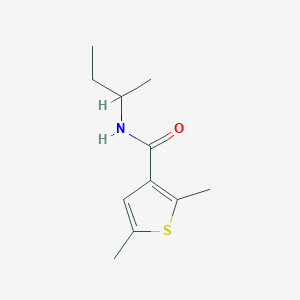
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
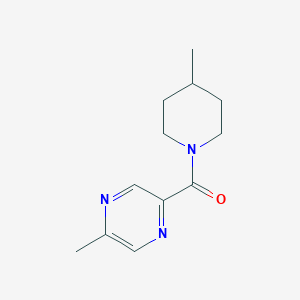
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
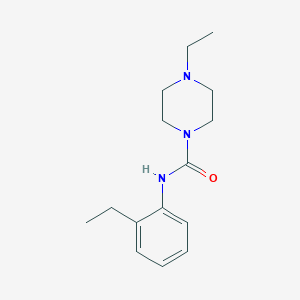
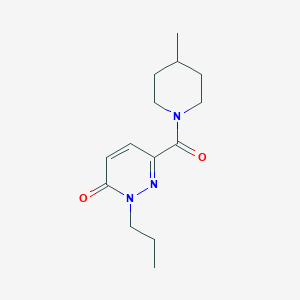

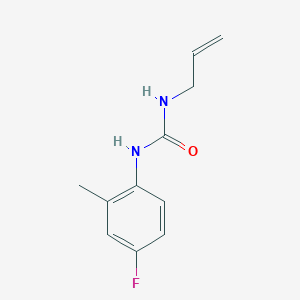
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
